molecular formula C9H15N3O2 B13344146 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B13344146
M. Wt: 197.23 g/mol
InChI Key: KNQOLXJWEVCHKN-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H16N3O2 It is known for its unique structure, which includes a piperidine ring attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the use of piperidine-4-carboxaldehyde and imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)imidazolidine-2,4-dione
  • 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione hydrochloride
  • 5-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione

Uniqueness

This compound stands out due to its specific structural features and the presence of both piperidine and imidazolidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,14)

InChI Key

KNQOLXJWEVCHKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)CNC2=O

Origin of Product

United States

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